molecular formula C10H21NO3 B14267002 1,4,8-Trioxa-11-azacyclotetradecane CAS No. 134531-86-5

1,4,8-Trioxa-11-azacyclotetradecane

Cat. No.: B14267002
CAS No.: 134531-86-5
M. Wt: 203.28 g/mol
InChI Key: JNHOAWLLKQWDKJ-UHFFFAOYSA-N
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Description

1,4,8-Trioxa-11-azacyclotetradecane is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trioxa-11-azacyclotetradecane typically involves the cyclization of linear precursors containing nitrogen and oxygen atoms. One common method involves the reaction of 1,2-bis(3-aminopropylamino)ethane with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents like toluene and petroleum ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and crystallization to achieve high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trioxa-11-azacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,8-Trioxa-11-azacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ion, making it useful in various catalytic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,8-Trioxa-11-azacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

134531-86-5

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

1,4,8-trioxa-11-azacyclotetradecane

InChI

InChI=1S/C10H21NO3/c1-3-11-4-8-12-6-2-7-14-10-9-13-5-1/h11H,1-10H2

InChI Key

JNHOAWLLKQWDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCCOCCOC1

Origin of Product

United States

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